molecular formula C16H15N3O B2635782 3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline CAS No. 866145-90-6

3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline

Cat. No.: B2635782
CAS No.: 866145-90-6
M. Wt: 265.316
InChI Key: GASVQCFUYUAYDF-UHFFFAOYSA-N
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Description

3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline typically involves multi-step organic reactions. The process often starts with the formation of the core quinazoline structure, followed by the introduction of the pyrazole ring and subsequent functionalization to add the methoxy and methyl groups. Common reagents used in these reactions include aromatic amines, aldehydes, and methoxy-substituted benzene derivatives. Reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline derivatives: Compounds with similar core structures but different functional groups.

    Other quinazoline derivatives: Compounds like 2-methylquinazoline and 4-chloroquinazoline.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-methoxy-14-methyl-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-10-7-15-17-16-12(9-19(15)18-10)4-3-11-8-13(20-2)5-6-14(11)16/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASVQCFUYUAYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C3CCC4=C(C3=NC2=C1)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325498
Record name 5-methoxy-14-methyl-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818988
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866145-90-6
Record name 5-methoxy-14-methyl-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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